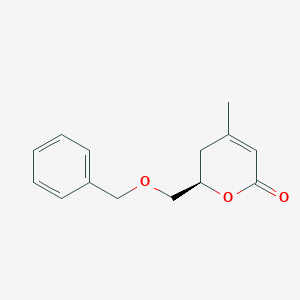
(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one, also known as benzyl-protected 2-pyrone, is a chemical compound widely used in scientific research. This compound is synthesized through a multi-step process, and it has various applications in the field of organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one is not well understood. However, it is believed to act as a protecting group for the 2-pyrone ring, which can be selectively removed under specific conditions. This allows for the synthesis of various compounds with different biological activities.
Biochemical and Physiological Effects
(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one has no known biochemical or physiological effects. It is an inert compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one is its versatility in organic synthesis. It can be used as a building block for the synthesis of various compounds with different biological activities. Additionally, it can act as a protecting group for the 2-pyrone ring, which allows for selective removal under specific conditions.
One of the limitations of (R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one is its high cost and low availability. Additionally, the synthesis process can be complex and time-consuming, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the use of (R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one in scientific research. One area of interest is the synthesis of new biologically active compounds using (R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one as a building block. Additionally, the development of new methods for the selective removal of the benzyl protecting group could expand the use of this compound in organic synthesis. Finally, the study of the mechanism of action of (R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one could provide insights into the development of new protecting groups for the 2-pyrone ring.
Synthesemethoden
The synthesis of (R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one is a multi-step process that involves the protection of the 2-pyrone ring with a benzyl group. The synthesis can be achieved through various methods, including the reaction of 2-pyrone with benzyl chloride in the presence of a base, the reaction of 2-pyrone with benzyl bromide in the presence of a catalyst, or the reaction of 2-pyrone with benzyl alcohol in the presence of a dehydrating agent. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one has various applications in scientific research. It is commonly used as a building block in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. It is also used as a protecting group for the 2-pyrone ring in organic synthesis. Additionally, (R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one has been used in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.
Eigenschaften
IUPAC Name |
(2R)-4-methyl-2-(phenylmethoxymethyl)-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-11-7-13(17-14(15)8-11)10-16-9-12-5-3-2-4-6-12/h2-6,8,13H,7,9-10H2,1H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAENAAGUUTWGCG-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@H](C1)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

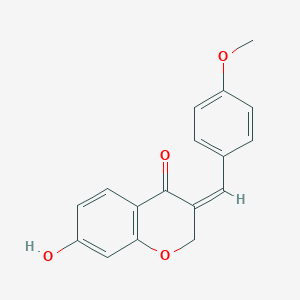

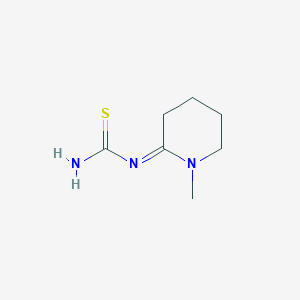


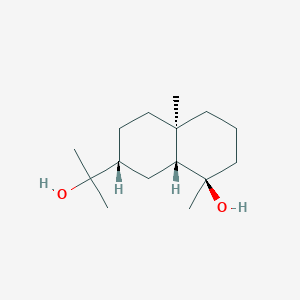
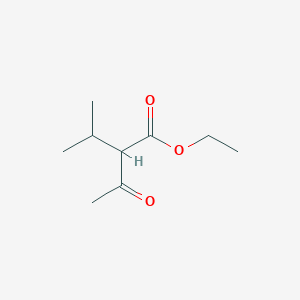
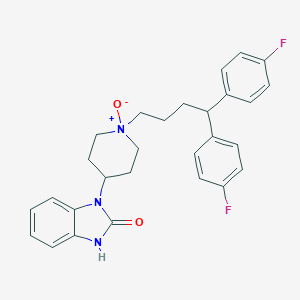
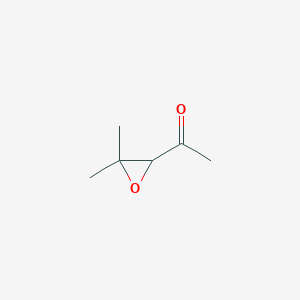
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)
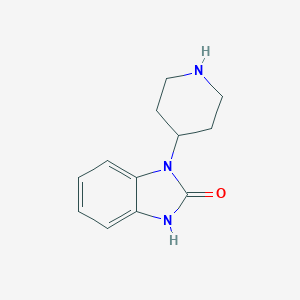


![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)